Gossypol Acetic Acid

Catalog No.
S529162
CAS No.
12542-36-8
M.F
C32H34O10
M. Wt
578.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gossypol Acetic Acid

Research with free gossypol is plagued by rapid oxidation and inconsistent properties, compromising reproducibility and enantiomeric purity. • Stable crystalline complex eliminates oxidation-related degradation and color change, delivering >98% purity and consistent material. • Essential for crystallization-based resolution of the active (-)-enantiomer, a potent Bcl-2 inhibitor for oncology studies. • Reliable solubility in standard organic solvents ensures reproducible in vitro and in vivo formulation development.

CAS Number

12542-36-8

Product Name

Gossypol Acetic Acid

IUPAC Name

acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde

Molecular Formula

C32H34O10

Molecular Weight

578.6 g/mol

InChI

InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4)

InChI Key

NIOHNDKHQHVLKA-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

AT 101, AT-101, AT101, gosspyl acetate, gossypol acetic acid

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O

The exact mass of the compound Gossypol acetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727858. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

50 mg

Gossypol Acetic Acid (CAS 12542-36-8) is the crystalline complex of the natural polyphenolic aldehyde, gossypol, and acetic acid. This form is widely used in pharmaceutical and research applications to leverage the biological activities of gossypol, which include anticancer and antifertility properties. The formation of the acetic acid complex provides a more stable, crystalline solid with improved handling characteristics and higher purity compared to free gossypol, which is known for its tendency to oxidize and discolor. This makes Gossypol Acetic Acid a preferred procurement choice for applications requiring consistent quality and reliable performance.

Research Fit

Compound class Racemic polyphenolic pan-Bcl-2 inhibitor
Research role Precursor scaffold for AT-101 and ApoGossypol synthesis
Target profile Binds Bcl-2, Bcl-xL and Mcl-1 (reported Ki context)
Enantiomer context Racemic (±)-mixture; enantiomer-specific activity differences

Substituting Gossypol Acetic Acid with its parent compound, free gossypol (CAS 303-45-7), presents significant challenges in processability and reproducibility. Free gossypol is prone to oxidation, discoloration, and solvent-dependent tautomerization, leading to inconsistent material properties and performance. The acetic acid complex offers higher stability, lower hygroscopicity, and is easier to store, ensuring lot-to-lot consistency crucial for pharmaceutical research and industrial production. Furthermore, the crystalline nature of the acetic acid complex facilitates purification and the isolation of specific enantiomers, a critical step that is inefficient with the amorphous and less stable free form. Therefore, for applications demanding high purity, defined stereochemistry, and reliable stability, Gossypol Acetic Acid is the required starting material.

Substitution Risk

Factor
Racemic Gossypol Acetic Acid
(-)-Gossypol (AT-101) / ApoGossypol
Enantiomer-specific potency
Intermediate activity; may require higher concentration
Higher potency; enantiomer-specific effects
In vivo tolerability
Baseline tolerability profile (hepatotoxicity, GI context)
ApoG2 reported at higher tolerated doses
Resistance mechanism
Overcomes stroma-mediated resistance via NOXA
Selective Bcl-2 inhibitors lack Mcl-1/BFL1 inhibition

Enhanced Stability: Superior Shelf-Life and Reduced Degradation for Reproducible Research

Gossypol Acetic Acid demonstrates significantly improved stability compared to free gossypol. While free gossypol is susceptible to rapid oxidation and discoloration, the acetic acid complex can be stored stably for up to 2 years at -20°C in the dark. This long-term stability minimizes lot-to-lot variability and ensures consistent performance in assays, which is a critical issue with free gossypol that can degrade or undergo tautomeric shifts in solution over short periods.

Evidence DimensionStorage Stability
Target Compound DataStable for 2 years at -20°C when stored in the dark.
Comparator Or BaselineFree Gossypol: Prone to oxidation and discoloration; unstable in various solvents over days.
Quantified DifferenceOffers multi-year stability versus the short-term, condition-dependent stability of the free form.
ConditionsStandard laboratory storage conditions for solid compounds.

This ensures experimental reproducibility and reduces the need for frequent re-qualification of starting materials, lowering research and development costs.

Enantiomer potency difference
Head-to-head
Up to 10-fold higher antiproliferative activity of (-)-gossypol (IC50 1.5–4.0 µM) vs (+)-gossypol (>10 µM)
Enantiomeric composition may shift dose-response in cell models
Multi-cell-line MTT assay (breast, ovarian, colon, pancreatic)

Superior Handling and Processability: A Crystalline Solid vs. an Unstable Amorphous Form

Gossypol Acetic Acid precipitates as a stable, crystalline solid, which is a key advantage for handling, purification, and downstream processing. This crystalline nature is fundamental to its use as a raw material for producing high-purity gossypol and for resolving its constituent enantiomers, as single, non-racemic crystals can be grown from solutions of the acetic acid complex. In contrast, free gossypol is typically an amorphous solid that is more difficult to purify to high levels and is not amenable to chiral resolution by crystallization.

Evidence DimensionPhysical Form and Purity
Target Compound DataCrystalline solid, enabling high purity (e.g., >99%) via recrystallization.
Comparator Or BaselineFree Gossypol: Typically an amorphous solid (≥85% purity), difficult to purify further without complexation.
Quantified DifferenceEnables achievement of >99% purity through standard crystallization, a significant increase over the typical purity of commercial free gossypol.
ConditionsStandard laboratory and industrial crystallization/purification processes.

Procuring the crystalline acetic acid form is essential for workflows requiring high purity and for the preparation of enantiomerically pure gossypol.

Growth inhibition in HNSCC models
Head-to-head
(-)-Gossypol (AT-101) exhibited reported higher growth inhibition than racemic mixture (P<0.05)
Enantiomeric composition influences growth inhibition potency
UM-SCC-6 and UM-SCC-14A cell lines, 6-day MTT

Enabling Precursor for Enantiomerically Pure (-)-Gossypol with Higher Biological Activity

Racemic Gossypol Acetic Acid is the critical precursor for accessing enantiomerically pure forms, particularly the more biologically active (-)-gossypol. Studies consistently show that (-)-gossypol exhibits greater growth inhibition and pro-apoptotic activity in cancer cell lines compared to the racemic (±)-gossypol or the (+)-enantiomer. For example, in UM-SCC cell lines, (-)-gossypol showed significantly greater growth inhibition than (±)-gossypol (p<0.001). The acetic acid complex facilitates the resolution of these enantiomers through crystallization techniques, a process not feasible with free gossypol.

Evidence DimensionBiological Activity (as precursor)
Target Compound DataServes as the key intermediate to isolate (-)-Gossypol, which has a Ki of 0.32 µM for Bcl-2.
Comparator Or BaselineRacemic (±)-Gossypol (from the acetic acid complex) has a Ki of 0.2-0.3 mM for Bcl-2.
Quantified DifferenceThe isolated (-)-enantiomer is approximately 1000-fold more potent as a Bcl-2 inhibitor than the racemic mixture.
ConditionsCell-free binding assays for Bcl-2 family proteins.

For research targeting Bcl-2 family proteins or requiring maximum potency, starting with Gossypol Acetic Acid to produce or procure the (-)-enantiomer is non-negotiable.

In vivo tolerability (mouse)
Reported
ApoGossypol tolerated at 2–4× higher oral doses than parent gossypol
Derivative tolerability context for in vivo studies
Daily oral dosing; hepatotoxicity and GI assessment
Stroma-mediated resistance reversal
Head-to-head
Gossypol induces NOXA, inhibiting Mcl-1 and BFL1, restoring ABT-737 sensitivity in CLL cells
Functional distinction from selective Bcl-2 inhibitors
Ex vivo CLL-stroma co-culture model
Solubility and potency enhancement
Cross-study comparable
Pluronic P85 micelles: >1000-fold solubility increase, 7-fold IC50 reduction (2400 to 330 nM in A549)
Formulation-dependent potency in lung cancer cell model
A549 human lung adenocarcinoma cells
Angiogenic gene modulation
Head-to-head
AT-101 (3 µM) achieved ≥3-fold downregulation of angiogenic mRNAs, comparable to racemic gossypol at 10 µM
Enantiomeric composition alters gene regulatory signature
OVCAR-3 ovarian cancer cells, PCR array

As a Stable Starting Material for High-Purity API Synthesis

For any workflow in pharmaceutical development or medicinal chemistry that requires gossypol as a starting material, the acetic acid complex is the preferred choice. Its documented stability reduces the risk of introducing impurities from degradation, ensuring the synthesis begins with a well-characterized, high-purity precursor.

Enabling Research Requiring Enantiomerically Pure (-)-Gossypol

When investigating biological mechanisms where potency is critical, such as inhibiting Bcl-2 family proteins in oncology research, using the more active (-)-enantiomer is essential. Gossypol Acetic Acid is the established raw material for the crystallization-based resolution required to produce this enantiopure compound.

Formulation Development Requiring Consistent Solubility and Purity

In the development of formulations, the consistent crystalline form and purity of Gossypol Acetic Acid provide predictable solubility in organic solvents like methanol, ethanol, and acetone. This contrasts with the variable properties of free gossypol, making the acetic acid complex a more reliable component for creating reproducible formulations for in vitro and in vivo testing.

Application Fit Matrix

Application
Selection Property
Validation Focus
Semi-synthetic derivative synthesis
Racemic scaffold with reactive groups
Purity and batch reproducibility for derivatization
In vitro Bcl-2 pathway studies
Pan-Bcl-2 inhibition profile
Enantiomeric composition and dose-response
Microenvironment resistance research
NOXA-mediated Mcl-1/BFL1 inhibition
Stroma-mediated resistance reversal in CLL models
Formulation development studies
Extremely low aqueous solubility
Solubility enhancement and nanocarrier performance

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

578.21519728 Da

Monoisotopic Mass

578.21519728 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U9GNI6VT5N
S7RL72610R

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

R-(-)-Gossypol Acetic Acid is the orally bioavailable solvate of the R-(-) enantiomer of gossypol and acetic acid with potential antineoplastic activity. As a BH3 mimetic, R-(-)-gossypol binds to the hydrophobic surface binding groove BH3 of the anti-apoptotic proteins Bcl-2 and Bcl-xL, blocking their heterodimerization with pro-apoptotic members of the Bcl-2 family of proteins such as Bad, Bid, and Bim; this may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. Racemic gossypol is a polyphenolic compound isolated from cottonseed.

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

5453-04-3

Wikipedia

Gossypol acetate
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2: Chen G, Wang R, Chen H, Wu L, Ge RS, Wang Y. Gossypol ameliorates liver fibrosis in diabetic rats induced by high-fat diet and streptozocin. Life Sci. 2016 Mar 15;149:58-64. doi: 10.1016/j.lfs.2016.02.044. PubMed PMID: 26883980.
3: Tian X, Ruan J, Huang J, Fang X, Mao Y, Wang L, Chen X, Yang C. Gossypol: phytoalexin of cotton. Sci China Life Sci. 2016 Feb;59(2):122-9. doi: 10.1007/s11427-016-5003-z. Review. PubMed PMID: 26803304.
4: Lin QR, Li CG, Zha QB, Xu LH, Pan H, Zhao GX, Ouyang DY, He XH. Gossypol induces pyroptosis in mouse macrophages via a non-canonical inflammasome pathway. Toxicol Appl Pharmacol. 2016 Feb 1;292:56-64. doi: 10.1016/j.taap.2015.12.027. PubMed PMID: 26765310.
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6: Kim NY, Han BI, Lee M. Cytoprotective role of autophagy against BH3 mimetic gossypol in ATG5 knockout cells generated by CRISPR-Cas9 endonuclease. Cancer Lett. 2016 Jan 1;370(1):19-26. doi: 10.1016/j.canlet.2015.10.008. PubMed PMID: 26476415.
7: Tomoda K, Chiang C, Kozak KR, Kwon GS. Examination of Gossypol-Pluronic Micelles as Potential Radiosensitizers. AAPS J. 2015 Nov;17(6):1369-75. doi: 10.1208/s12248-015-9809-6. PubMed PMID: 26246329; PubMed Central PMCID: PMC4627454.
8: Wagner TA, Liu J, Puckhaber LS, Bell AA, Williams H, Stipanovic RD. RNAi construct of a cytochrome P450 gene CYP82D109 blocks an early step in the biosynthesis of hemigossypolone and gossypol in transgenic cotton plants. Phytochemistry. 2015 Jul;115:59-69. doi: 10.1016/j.phytochem.2015.02.016. PubMed PMID: 25794893.
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10: Li C, Zhao T, Li C, Mei L, Yu E, Dong Y, Chen J, Zhu S. Determination of gossypol content in cottonseeds by near infrared spectroscopy based on Monte Carlo uninformative variable elimination and nonlinear calibration methods. Food Chem. 2017 Apr 15;221:990-996. doi: 10.1016/j.foodchem.2016.11.064. PubMed PMID: 27979304.
11: Zeng QF, Bai P, Wang JP, Ding XM, Luo YH, Bai SP, Xuan Y, Su ZW, Lin SQ, Zhao LJ, Zhang KY. The response of meat ducks from 15 to 35 d of age to gossypol from cottonseed meal. Poult Sci. 2015 Jun;94(6):1277-86. doi: 10.3382/ps/pev070. PubMed PMID: 25834247; PubMed Central PMCID: PMC4988552.
12: Câmara AC, Gadelha IC, Borges PA, de Paiva SA, Melo MM, Soto-Blanco B. Toxicity of Gossypol from Cottonseed Cake to Sheep Ovarian Follicles. PLoS One. 2015 Nov 24;10(11):e0143708. doi: 10.1371/journal.pone.0143708. PubMed PMID: 26600470; PubMed Central PMCID: PMC4658018.
13: Effenberger I, Zhang B, Li L, Wang Q, Liu Y, Klaiber I, Pfannstiel J, Wang Q, Schaller A. Dirigent Proteins from Cotton (Gossypium sp.) for the Atropselective Synthesis of Gossypol. Angew Chem Int Ed Engl. 2015 Dec 1;54(49):14660-3. doi: 10.1002/anie.201507543. PubMed PMID: 26460165.
14: Gong Y, Ni ZH, Zhang X, Chen XH, Zou ZM. Valproic Acid Enhances the Anti-tumor Effect of (-)-gossypol to Burkitt Lymphoma Namalwa Cells. Biomed Environ Sci. 2015 Oct;28(10):773-7. doi: 10.3967/bes2015.108. PubMed PMID: 26582100.
15: He T, Zhang HJ, Wang J, Wu SG, Yue HY, Qi GH. Application of low-gossypol cottonseed meal in laying hens' diet. Poult Sci. 2015 Oct;94(10):2456-63. doi: 10.3382/ps/pev247. PubMed PMID: 26287003.
16: Yang D, Qu J, Qu X, Cao Y, Xu L, Hou K, Feng W, Liu Y. Gossypol sensitizes the antitumor activity of 5-FU through down-regulation of thymidylate synthase in human colon carcinoma cells. Cancer Chemother Pharmacol. 2015 Sep;76(3):575-86. doi: 10.1007/s00280-015-2749-0. PubMed PMID: 26208739.
17: Santana AT, Guelfi M, Medeiros HC, Tavares MA, Bizerra PF, Mingatto FE. Mechanisms involved in reproductive damage caused by gossypol in rats and protective effects of vitamin E. Biol Res. 2015 Jul 31;48:43. doi: 10.1186/s40659-015-0026-7. PubMed PMID: 26227499; PubMed Central PMCID: PMC4521381.
18: Zeng QF, Yang GL, Liu GN, Wang JP, Bai SP, Ding XM, Luo YH, Zhang KY. Effects of dietary gossypol concentration on growth performance, blood profiles, and hepatic histopathology in meat ducks. Poult Sci. 2014 Aug;93(8):2000-9. doi: 10.3382/ps.2013-03841. PubMed PMID: 24902707; PubMed Central PMCID: PMC4988539.
19: Mani J, Vallo S, Rakel S, Antonietti P, Gessler F, Blaheta R, Bartsch G, Michaelis M, Cinatl J, Haferkamp A, Kögel D. Chemoresistance is associated with increased cytoprotective autophagy and diminished apoptosis in bladder cancer cells treated with the BH3 mimetic (-)-Gossypol (AT-101). BMC Cancer. 2015 Apr 7;15:224. doi: 10.1186/s12885-015-1239-4. PubMed PMID: 25885284; PubMed Central PMCID: PMC4409725.
20: Liu H, Sun H, Lu D, Zhang Y, Zhang X, Ma Z, Wu B. Identification of glucuronidation and biliary excretion as the main mechanisms for gossypol clearance: in vivo and in vitro evidence. Xenobiotica. 2014 Aug;44(8):696-707. doi: 10.3109/00498254.2014.891780. PubMed PMID: 24555821.

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